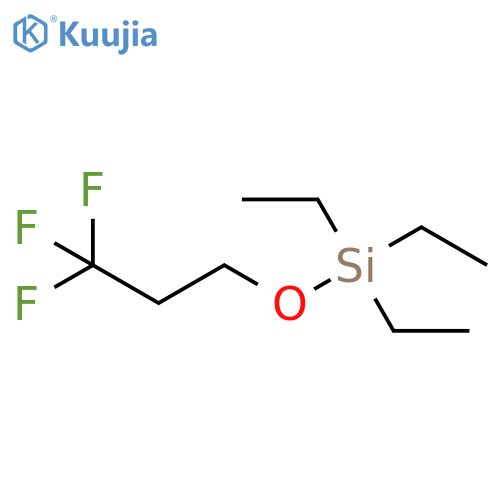Cas no 2149590-27-0 (3,3,3-Trifluoropropoxytriethylsilane)

3,3,3-Trifluoropropoxytriethylsilane 化学的及び物理的性質
名前と識別子
-
- 3,3,3-Trifluoropropoxytriethylsilane
- Silane, triethyl(3,3,3-trifluoropropoxy)-
-
- インチ: 1S/C9H19F3OSi/c1-4-14(5-2,6-3)13-8-7-9(10,11)12/h4-8H2,1-3H3
- InChIKey: IQBZISSINUNOSX-UHFFFAOYSA-N
- SMILES: [Si](CC)(CC)(CC)OCCC(F)(F)F
3,3,3-Trifluoropropoxytriethylsilane Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC450524-1g |
3,3,3-Trifluoropropoxytriethylsilane |
2149590-27-0 | 97% | 1g |
£631.00 | 2025-02-19 | |
| Apollo Scientific | PC450524-5g |
3,3,3-Trifluoropropoxytriethylsilane |
2149590-27-0 | 97% | 5g |
£1109.00 | 2025-02-19 |
3,3,3-Trifluoropropoxytriethylsilane 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
3,3,3-Trifluoropropoxytriethylsilaneに関する追加情報
Comprehensive Overview of 3,3,3-Trifluoropropoxytriethylsilane (CAS No. 2149590-27-0): Properties, Applications, and Industry Insights
3,3,3-Trifluoropropoxytriethylsilane (CAS No. 2149590-27-0) is a specialized organosilicon compound gaining traction in advanced material science and synthetic chemistry. Its unique molecular structure, combining a trifluoropropoxy group with a triethylsilane moiety, enables exceptional reactivity and stability, making it invaluable for applications ranging from pharmaceuticals to surface modification technologies. This article delves into its chemical properties, industrial relevance, and emerging trends aligned with current research priorities.
The growing demand for fluorinated silanes in high-performance coatings and electronics has spotlighted compounds like 3,3,3-Trifluoropropoxytriethylsilane. Researchers frequently search for "fluorosilane derivatives for hydrophobic coatings" or "CAS 2149590-27-0 solubility data," reflecting its niche yet critical role. Its low surface energy and compatibility with polymers address key challenges in water-repellent materials, a hotspot aligned with sustainability-driven innovations.
From a synthetic perspective, 3,3,3-Trifluoropropoxytriethylsilane serves as a versatile intermediate. Its triethylsilyl group acts as a protective moiety in organic synthesis, while the trifluoropropyl segment enhances electrophilicity—a feature exploited in nucleophilic substitution reactions. Recent publications highlight its utility in constructing fluorinated building blocks for agrochemicals and liquid crystals, answering frequent queries like "how to incorporate trifluoropropyl groups into heterocycles."
Thermodynamic studies reveal that CAS 2149590-27-0 exhibits remarkable thermal stability (decomposition >200°C), a trait critical for high-temperature processes. This aligns with industry searches for "heat-resistant silane coupling agents," particularly in aerospace composites. Additionally, its hydrolytic stability under mild acidic conditions makes it preferable for sol-gel applications, a topic trending in nanomaterial forums.
Environmental and regulatory considerations further shape its adoption. Unlike traditional solvents, 3,3,3-Trifluoropropoxytriethylsilane’s low volatility reduces VOC emissions, addressing the "green chemistry" movement. Analytical methods such as GC-MS and NMR (frequently asked about in "CAS 2149590-27-0 characterization techniques") confirm its purity, ensuring compliance with stringent industry standards.
In conclusion, 3,3,3-Trifluoropropoxytriethylsilane (CAS No. 2149590-27-0) bridges cutting-edge research and industrial needs. Its dual functionality as a fluorocarbon source and silicon-based modifier positions it at the forefront of innovations in coatings, electronics, and precision synthesis—answering today’s demand for multifunctional, sustainable chemicals.
2149590-27-0 (3,3,3-Trifluoropropoxytriethylsilane) Related Products
- 1224169-47-4(2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride)
- 145017-83-0(ω-Agatoxin IVA)
- 194093-18-0(Quinoline, 4,7-dichloro-6-fluoro-)
- 2138104-42-2(2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid)
- 2168168-33-8(2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid)
- 35179-36-3(Benzoic acid, 4-[(1-oxononyl)oxy]-)
- 1494576-18-9(1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one)
- 1384428-02-7(2-ethanesulfonamidoethane-1-sulfonyl chloride)
- 62370-44-9(2-(4-Chloroanilino)methylene-1,3-cyclohexanedione)
- 2228188-95-0(1-(4,5-difluoro-2-nitrophenyl)propan-2-one)




